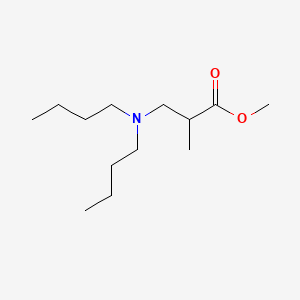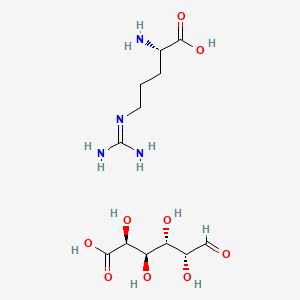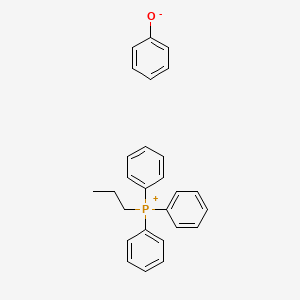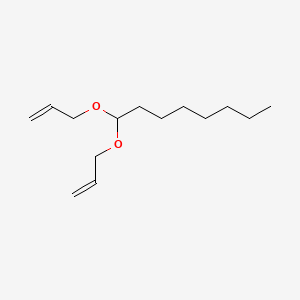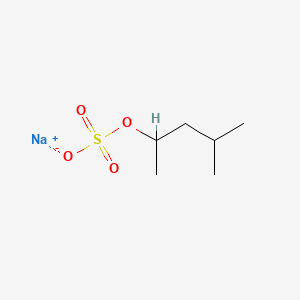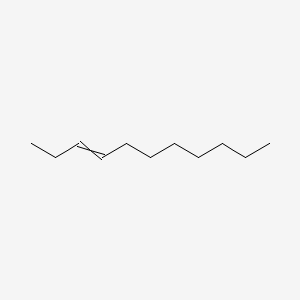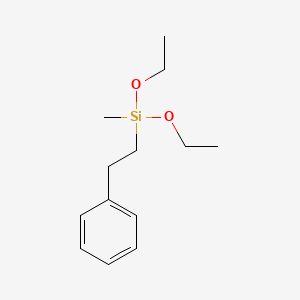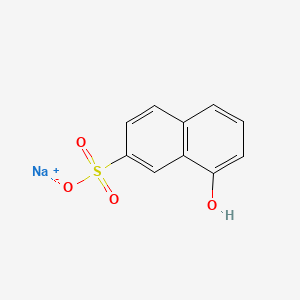
Sodium 8-hydroxynaphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 8-hydroxynaphthalene-2-sulphonate is an organic compound with the molecular formula C₁₀H₇NaO₄S. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 8th position and a sulphonate group at the 2nd position. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 8-hydroxynaphthalene-2-sulphonate typically involves the sulfonation of 8-hydroxynaphthalene. The process begins with the sulfonation of naphthalene using sulfuric acid, followed by the introduction of a hydroxyl group at the 8th position. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher quantities of the compound. The process involves the use of sodium hydroxide to neutralize the sulfonic acid group, resulting in the formation of the sodium salt.
Chemical Reactions Analysis
Types of Reactions: Sodium 8-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulphonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions often require catalysts like palladium or nickel and are conducted under elevated temperatures.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted naphthalenes.
Scientific Research Applications
Sodium 8-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme kinetics and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of detergents, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 8-hydroxynaphthalene-2-sulphonate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulphonate group enhances its solubility in aqueous environments. These interactions enable the compound to modulate enzyme activity and influence biochemical pathways.
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid: Similar structure but lacks the hydroxyl group.
8-Anilinonaphthalene-1-sulfonic acid: Contains an aniline group instead of a hydroxyl group.
Uniqueness: Sodium 8-hydroxynaphthalene-2-sulphonate is unique due to the presence of both hydroxyl and sulphonate groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in industrial processes where solubility in water is essential.
Properties
CAS No. |
93805-26-6 |
|---|---|
Molecular Formula |
C10H7NaO4S |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
sodium;8-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
InChI Key |
ZBTMSXYCGHGITD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


